Cas no 290835-82-4 ((S)-tert-butyl 2-(piperidin-2-yl)acetate)

(S)-tert-Butyl 2-(piperidin-2-yl)acetate is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis and the development of biologically active compounds. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, making it a versatile building block for complex molecular architectures. The piperidine moiety provides a rigid scaffold, enabling precise stereochemical control in drug discovery. This compound is particularly valuable in the synthesis of peptidomimetics and small-molecule therapeutics, where its structural features contribute to improved bioavailability and target specificity. Suitable for a range of coupling reactions, it offers synthetic flexibility while maintaining consistent performance.
(S)-tert-butyl 2-(piperidin-2-yl)acetate structure
290835-82-4 structure
Product Name:(S)-tert-butyl 2-(piperidin-2-yl)acetate
CAS No:290835-82-4
MF:C11H21NO2
MW:199.28994345665
CID:1016407
PubChem ID:91757383
Update Time:2025-06-28

(S)-tert-butyl 2-(piperidin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-butyl 2-(piperidin-2-yl)acetate
    • TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE
    • EN300-4718322
    • 290835-82-4
    • (2S)-Piperidine-2alpha-acetic acid tert-butyl ester
    • DB-179578
    • Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1
    • InChI Key: BDRXMXIQSCEXQG-VIFPVBQESA-N
    • SMILES: O(C(C)(C)C)C(C[C@@H]1CCCCN1)=O

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.3Ų

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